molecular formula C20H18F3NO3 B6194442 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol CAS No. 2378343-46-3

2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol

Cat. No.: B6194442
CAS No.: 2378343-46-3
M. Wt: 377.4
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Description

2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in the field of chemistry and has applications in various scientific research areas, including biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol involves multiple steps, starting from basic organic compounds. The process typically includes:

    Formation of the quinoline core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethyl and methyl groups: These groups are added through alkylation reactions using suitable alkylating agents.

    Attachment of the trifluoromethoxyphenoxy group: This step involves the reaction of the quinoline intermediate with a trifluoromethoxyphenol derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

    Substitution: The phenoxy group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Flometoquin: A similar compound with a quinoline core and trifluoromethoxyphenoxy group, used as an insecticide.

    Quinoline derivatives: Other compounds with similar structures but different functional groups, used in various applications.

Uniqueness

2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxyphenoxy group, in particular, contributes to its stability and reactivity, making it valuable for research and industrial applications.

Properties

CAS No.

2378343-46-3

Molecular Formula

C20H18F3NO3

Molecular Weight

377.4

Purity

95

Origin of Product

United States

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